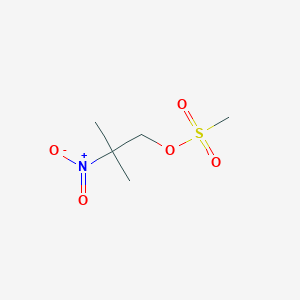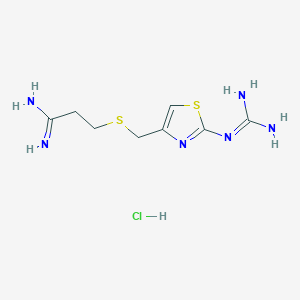
L-beta-hydroxyproline
Overview
Description
L-beta-hydroxyproline is a hydroxylated derivative of proline, an imino acid that plays a crucial role in the structure and function of proteins, particularly collagen. This compound is significant in various biological processes and has applications in medicine, biochemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-beta-hydroxyproline can be synthesized through several methods. One common approach involves the hydroxylation of proline using specific enzymes such as proline hydroxylase. This enzyme-mediated reaction typically requires cofactors like α-ketoglutarate, ascorbate, and ferrous iron .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Microorganisms such as Escherichia coli can be genetically engineered to enhance the biosynthetic pathway for this compound production. This process involves optimizing the central carbon metabolism and ensuring an adequate supply of cofactors for the hydroxylation reaction .
Chemical Reactions Analysis
Types of Reactions: L-beta-hydroxyproline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and for its incorporation into larger molecules.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific pH levels, temperatures, and the presence of catalysts to ensure efficient conversion .
Major Products Formed: The major products formed from the reactions of this compound include various hydroxylated derivatives and peptides. These products have significant applications in pharmaceuticals and biochemistry .
Scientific Research Applications
L-beta-hydroxyproline has numerous scientific research applications. In chemistry, it serves as a chiral building block for the synthesis of complex molecules. In biology, it is crucial for the study of collagen structure and function. In medicine, this compound is used in the development of drugs for treating conditions like fibrosis and cancer. Additionally, it has industrial applications in the production of cosmetics and nutritional supplements .
Mechanism of Action
The mechanism of action of L-beta-hydroxyproline involves its incorporation into collagen, where it stabilizes the triple-helical structure of the protein. This stabilization is essential for the proper function of connective tissues. The hydroxylation of proline residues in collagen requires the enzyme prolyl hydroxylase, which uses α-ketoglutarate, ascorbate, and ferrous iron as cofactors .
Comparison with Similar Compounds
L-beta-hydroxyproline is unique compared to other proline derivatives due to its specific hydroxylation pattern. Similar compounds include trans-4-hydroxy-L-proline and cis-4-hydroxy-L-proline, which also play roles in collagen structure but differ in their stereochemistry and biological functions .
Conclusion
This compound is a versatile compound with significant roles in biological processes and various applications in scientific research, medicine, and industry. Its unique properties and the ability to undergo diverse chemical reactions make it a valuable molecule for further study and development.
Properties
IUPAC Name |
2-[(2S,4R)-4-hydroxypyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5-1-4(7-3-5)2-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUWVFJLYQNYMK-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,4-Dichlorobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3153933.png)





